Endothal monohydrate

Beschreibung

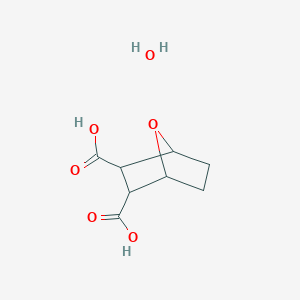

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5.H2O/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;/h3-6H,1-2H2,(H,9,10)(H,11,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLALKDQINFLPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C(C1O2)C(=O)O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2037710 | |

| Record name | Endothal monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62059-43-2, 145-73-3 | |

| Record name | Endothal monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Endothal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Endothal monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Endothall Monohydrate: A Technical Guide on Chemical Structure, Properties, and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Endothall, chemically known as 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, is a potent and widely utilized contact herbicide.[1][2] This guide provides a comprehensive technical overview of Endothall monohydrate, focusing on its chemical structure, physicochemical properties, mechanism of action, synthesis, and analytical methodologies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and environmental science. Endothall is commercially available in various salt formulations, including the dipotassium salt and the mono(N,N-dimethylalkylamine) salt, which exhibit different toxicities and application spectra.[1]

Chemical Structure and Physicochemical Properties

Endothall monohydrate possesses a unique bicyclic ether structure with two adjacent carboxylic acid groups. Its chemical formula is C8H10O5·H2O.[3] The core structure is derived from a Diels-Alder reaction between furan and maleic anhydride, followed by reduction.[4]

The stereochemistry of the molecule, specifically the rel-(1R,2S,3R,4S)-isomer, is crucial for its herbicidal activity.[5] The presence of the oxygen bridge and the carboxylic acid functionalities dictates its chemical reactivity and biological interactions.

A summary of the key physicochemical properties of Endothall and its monohydrate form is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid;hydrate | [3] |

| CAS Number | 62059-43-2 (monohydrate), 145-73-3 (anhydrous) | [3][6] |

| Molecular Formula | C8H12O6 (monohydrate), C8H10O5 (anhydrous) | [2][3] |

| Molecular Weight | 204.18 g/mol (monohydrate), 186.16 g/mol (anhydrous) | [3][4] |

| Appearance | White, odorless crystalline solid | [1] |

| Melting Point | 144 °C (decomposes into anhydride and water) | [1] |

| Water Solubility | 100,000 mg/L at 20 °C | [7] |

| Solubility in other solvents | Methanol: 28.0 g/100g , Acetone: 7.0 g/100g , Benzene: 0.01 g/100g | [1] |

| pKa1 | 3.4 | [7] |

| pKa2 | 6.7 | [7] |

Mechanism of Action: Inhibition of Protein Phosphatase 2A

The primary mode of action of Endothall as a herbicide is the potent and selective inhibition of serine/threonine protein phosphatase 2A (PP2A).[8] PP2A is a critical enzyme that regulates numerous cellular processes by dephosphorylating key signaling proteins. Endothall, being a structural analog of cantharidin, directly binds to the catalytic subunit of PP2A, leading to its inactivation.[8] This inhibition is significantly more potent for PP2A than for Protein Phosphatase 1 (PP1).[8]

The disruption of PP2A activity results in the hyperphosphorylation of its downstream target proteins, triggering a cascade of cytotoxic events. These events include disorganization of the cytoskeleton, cell cycle arrest, and ultimately, programmed cell death (apoptosis) in susceptible plants.[8]

The following diagram illustrates the signaling pathway affected by Endothall's inhibition of PP2A.

Caption: Endothall inhibits PP2A, leading to cytotoxic effects.

Synthesis of Endothall

The commercial production of Endothall typically involves a Diels-Alder reaction between furan and maleic anhydride.[4] This cycloaddition reaction forms the characteristic 7-oxabicyclo[2.2.1]heptane ring system. The resulting anhydride is then hydrolyzed to yield the dicarboxylic acid form of Endothall.

Analytical Methodologies

Accurate quantification of Endothall in environmental and biological matrices is crucial for regulatory monitoring and research. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]

Sample Preparation and Derivatization for GC-MS Analysis

Due to its polarity and low volatility, Endothall requires derivatization prior to GC-MS analysis. A common method involves methylation to form the dimethyl ester.

Experimental Protocol: Derivatization for GC-MS

-

Extraction: Extract a 100 mL water sample using a liquid-solid extraction (LSE) cartridge.[9]

-

Elution: Elute the analyte with 8 mL of acidic methanol.[9]

-

Co-solvent Addition: Add a small volume of methylene chloride as a co-solvent.[9]

-

Methylation: Heat the mixture at 50°C for 30 minutes to form the dimethyl ester of Endothall.[9]

-

Liquid-Liquid Extraction: Add salted reagent water and partition the ester into methylene chloride.[9]

-

Concentration: Reduce the extract volume under a gentle stream of nitrogen.

-

Analysis: Analyze the concentrated extract by GC-MS.[9]

Direct Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers the advantage of direct analysis of Endothall in water samples without the need for derivatization, significantly reducing sample preparation time.[10]

Experimental Protocol: Direct LC-MS Analysis

-

Sample Preparation: For water samples, direct injection may be possible after filtration.[10] For soil samples, extract with a pH 10 carbonate buffer, followed by acidification and solid-phase extraction (SPE).

-

Chromatography: Perform chromatographic separation on a suitable reversed-phase column (e.g., C18).

-

Mass Spectrometry: Utilize an electrospray ionization (ESI) source in negative ion mode and monitor for the characteristic m/z of the deprotonated molecule.

The following diagram illustrates a typical workflow for the analysis of Endothall in water samples.

Sources

- 1. mass.gov [mass.gov]

- 2. Endothall - Wikipedia [en.wikipedia.org]

- 3. Endothal monohydrate | C8H12O6 | CID 23615703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Endothall | C8H10O5 | CID 168842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Endothal [sitem.herts.ac.uk]

- 6. ENDOTHAL | 145-73-3 [chemicalbook.com]

- 7. journals.flvc.org [journals.flvc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Analytical Method [keikaventures.com]

- 10. chromatographyonline.com [chromatographyonline.com]

Endothall as a Serine/Threonine Protein Phosphatase Inhibitor: A Mechanistic and Methodological Guide

Executive Summary

This technical guide provides a comprehensive examination of the mechanism of action of Endothall, a dicarboxylic acid derivative, as a potent inhibitor of the serine/threonine protein phosphatase 2A (PP2A). Initially developed as a terrestrial and aquatic herbicide, Endothall has emerged as an invaluable pharmacological tool for dissecting cellular signaling pathways and a molecule of interest in cancer research. This document elucidates the molecular basis of Endothall's high-affinity interaction with the catalytic subunit of PP2A, details the profound cellular consequences of this inhibition—including cell cycle arrest and apoptosis—and presents robust, field-proven methodologies for its study. By synthesizing mechanistic insights with detailed experimental protocols, this guide serves as an essential resource for professionals investigating PP2A-regulated processes and exploring the therapeutic potential of its inhibitors.

Introduction

The Central Role of Protein Phosphatase 2A (PP2A)

Protein Phosphatase 2A (PP2A) is a ubiquitously expressed serine/threonine phosphatase that plays a critical role in regulating a vast array of cellular functions, including signal transduction, cell proliferation, and apoptosis.[1] Its functional diversity is achieved through its heterotrimeric structure, which consists of a scaffolding A subunit, a variable regulatory B subunit, and a catalytic C subunit.[1][2] The scaffolding A subunit acts as a platform, bringing the catalytic and regulatory subunits together.[1] The regulatory B subunits, belonging to one of four distinct families (B55, B56, B72, and PR130/STRN), are crucial for determining substrate specificity and subcellular localization, thereby creating dozens of unique PP2A holoenzyme complexes.[2][3] Given its function in dephosphorylating and inactivating numerous oncoproteins, such as Akt and c-Myc, PP2A is widely regarded as a critical tumor suppressor.[1][4]

Endothall: From Herbicide to Research Tool

Endothall (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid) is an organic acid first recognized for its utility as a selective contact herbicide and agricultural desiccant.[5][6] It is chemically related to cantharidin, a toxic substance derived from blister beetles, and both compounds were subsequently discovered to be potent inhibitors of protein phosphatases.[5][7] This discovery transitioned Endothall from a simple agricultural chemical to a powerful molecular probe for studying cellular phosphorylation events. Its ability to specifically target a master regulator like PP2A allows researchers to investigate the downstream consequences of phosphatase inhibition with high precision. Furthermore, its demonstrated cytotoxicity against cancer cells has opened avenues for its exploration in oncological applications, with its disodium salt being used clinically in China as an intravenous chemotherapeutic agent.[5][8]

Core Mechanism of PP2A Inhibition by Endothall

Specificity and Potency

Endothall exhibits a clear inhibitory preference for PP2A over other major serine/threonine phosphatases, most notably Protein Phosphatase 1 (PP1). This specificity is critical for its utility as a research tool. The half-maximal inhibitory concentration (IC₅₀) for PP2A is in the nanomolar range, whereas its effect on PP1 is significantly weaker, requiring micromolar concentrations.[8][9] This differential potency allows for the targeted inhibition of PP2A in cellular and biochemical assays at concentrations that leave PP1 largely unaffected.

Table 1: Inhibitory Potency of Endothall

| Target Phosphatase | IC₅₀ Value | Reference(s) |

|---|---|---|

| Protein Phosphatase 2A (PP2A) | 90 nM | [8][9] |

| Protein Phosphatase 1 (PP1) | 5 µM |[8][9] |

Molecular Interaction with the PP2A Catalytic Subunit

The inhibitory action of Endothall is mediated through its direct binding to the catalytic (C) subunit of the PP2A holoenzyme.[10][11] This interaction was confirmed through studies identifying the cantharidin-binding protein as the AC heterodimer of PP2A.[11] While a co-crystal structure of Endothall bound to PP2A is not yet available, biochemical evidence suggests the binding site involves a thiol group within the catalytic domain.[12] Studies with thiol-modifying agents have shown that the binding of cantharidin and its analogs can be modulated, pointing to the importance of cysteine residues in or near the active site for inhibitor interaction.[12][13] The binding of Endothall to the catalytic core obstructs substrate access and prevents the dephosphorylation of target proteins.

Structural Analogs and Structure-Activity Relationship (SAR)

The family of 7-oxabicyclo[2.2.1]heptane derivatives, which includes Endothall, cantharidin, and the more toxic Endothall thioanhydride (ETA), provides a classic example of a structure-activity relationship.[12][14] While all three compounds inhibit PP1 and PP2A, their potencies vary significantly both in vitro and in vivo.[14][15] In vitro, the potency sequence is typically Cantharidin > Endothall > ETA.[14] However, in vivo, this sequence is inverted (ETA > Cantharidin > Endothall).[14] This discrepancy is attributed to differences in cell permeability; the thioanhydride structure of ETA enhances its uptake across the plasma membrane, making it a more effective inhibitor in a cellular context.[14] These findings underscore the causality behind experimental choices: when studying intact cells or organisms, the cell permeability of an inhibitor is as critical as its raw enzymatic inhibitory constant.

Visualization of the PP2A Holoenzyme and Inhibitor Binding

The PP2A holoenzyme's modular structure is key to its function. The diagram below illustrates the core complex and highlights the catalytic subunit as the direct target of Endothall.

Caption: Endothall inhibits PP2A, leading to hyperactivation of the MAPK/ERK pathway.

The influence of PP2A is far-reaching. Its inhibition has been shown to impact calcium homeostasis by increasing contacts between the endoplasmic reticulum and mitochondria (MAMs), leading to elevated mitochondrial Ca²⁺ influx and disrupted mitochondrial membrane potential. [16]Furthermore, PP2A is known to dephosphorylate key residues on FoxO transcription factors, facilitating their nuclear import; thus, Endothall can indirectly affect the expression of FoxO target genes. [3]

Methodologies for Studying Endothall's Action

Trustworthy protocols are self-validating. The following methodologies are designed to provide clear, quantifiable endpoints to rigorously assess the mechanism of Endothall.

In Vitro PP2A Inhibition Assay

This assay directly measures the inhibitory effect of Endothall on PP2A enzymatic activity. The causality is direct: a decrease in product formation is proportional to the inhibition of the enzyme by the compound.

-

Principle: This is a colorimetric assay based on the dephosphorylation of p-nitrophenyl phosphate (p-NPP) by PP2A. [17][18]When PP2A is active, it cleaves the phosphate group from the colorless p-NPP substrate, yielding the yellow-colored product p-nitrophenol (p-NP), which can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor like Endothall will reduce the rate of p-NP formation. [17]

-

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 20 mM Tris-HCl (pH 7.4), 1 mM DTT, 0.1 mg/mL BSA.

-

Enzyme: Purified or recombinant PP2A (catalytic subunit or holoenzyme). Dilute in Assay Buffer to a working concentration (e.g., 2x final concentration).

-

Inhibitor: Prepare a stock solution of Endothall in a suitable solvent (e.g., water). Create a serial dilution series (e.g., from 1 µM to 10 pM) in Assay Buffer.

-

Substrate: Prepare a 50 mM p-NPP stock solution in Assay Buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 25 µL of Assay Buffer to "blank" wells (no enzyme).

-

Add 25 µL of the 2x PP2A enzyme solution to all other wells.

-

Add 25 µL of each Endothall dilution (or vehicle control) to the appropriate wells.

-

Pre-incubate the plate at 30°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 50 µL of p-NPP substrate solution to all wells.

-

Incubate at 30°C for 30-60 minutes.

-

Stop the reaction by adding 50 µL of 1 M NaOH.

-

-

Data Acquisition and Analysis:

-

Read the absorbance of the plate at 405 nm using a microplate reader.

-

Subtract the average absorbance of the "blank" wells from all other readings.

-

Calculate the percentage of inhibition for each Endothall concentration relative to the vehicle control.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

-

Workflow for IC₅₀ Determination

Caption: Experimental workflow for determining the IC₅₀ of Endothall against PP2A.

Cellular Assays for Downstream Effects

-

Cell Cycle Analysis by Flow Cytometry: Treat cells (e.g., hepatocellular carcinoma lines) with Endothall (e.g., 3 µg/mL) for various time points (e.g., 12, 24, 48 hours). [8]Harvest cells, fix in ethanol, and stain with propidium iodide (PI). Analyze DNA content by flow cytometry to quantify the percentage of cells in the G2/M phase. An increase in the G2/M population validates Endothall's effect on cell cycle progression.

-

Immunoblotting for Phospho-Proteins: Treat cells with Endothall and a vehicle control. Lyse the cells and perform SDS-PAGE followed by Western blotting. Use antibodies specific for phosphorylated forms of PP2A substrates (e.g., phospho-ERK) and total protein antibodies as loading controls. A significant increase in the phospho-protein signal in Endothall-treated cells provides direct evidence of PP2A inhibition within the cell.

Applications in Research and Drug Development

Endothall as a Pharmacological Probe

Endothall's specificity for PP2A makes it an excellent pharmacological tool to probe the function of this phosphatase in diverse cellular contexts. [12]Researchers can use Endothall to acutely inhibit PP2A activity and observe the immediate downstream consequences, helping to identify novel PP2A substrates and elucidate its role in previously uncharacterized signaling pathways.

Therapeutic Potential

The role of PP2A as a tumor suppressor makes its inhibition a complex therapeutic strategy. However, in certain contexts, PP2A inhibition can be beneficial. Endothall has been shown to preferentially inhibit the growth of hepatocellular carcinoma (HCC) cell lines compared to normal hepatocytes. [8]This suggests a potential therapeutic window. The clinical use of its derivative, Disodium Norcantharidate, in China for cancer treatment further supports the exploration of this chemical class as therapeutic agents. [5]The development of next-generation Endothall analogs could focus on improving tumor-specific delivery or exploiting synthetic lethality in combination with other cancer therapies.

Conclusion

Endothall is a potent and specific inhibitor of protein phosphatase 2A that acts by binding to the enzyme's catalytic subunit. This inhibition triggers a cascade of cellular events, most notably G2/M cell cycle arrest, disruption of the MAPK/ERK signaling pathway, and ultimately, apoptosis. The well-characterized nature of its mechanism, combined with robust assays for its study, establishes Endothall as a cornerstone tool for researchers in cell biology and a molecule of continued interest for therapeutic development. This guide provides the foundational knowledge and practical methodologies required to effectively leverage Endothall in a modern research setting.

References

-

Erdodi, F., et al. (1995). Endothall thioanhydride inhibits protein phosphatases-1 and -2A in vivo. American Journal of Physiology-Cell Physiology, 269(5), C1176-C1184. [Link]

-

Wikipedia. (2023). Endothall. In Wikipedia. [Link]

-

Baskin, T. I., et al. (2010). Probing mode of action in plant cell cycle by the herbicide endothall, a protein phosphatase inhibitor. Pesticide Biochemistry and Physiology, 97(1), 30-39. [Link]

-

National Center for Biotechnology Information. (n.d.). Endothall. PubChem. [Link]

-

Kawamura, T., et al. (1998). 2-Carboxymethylendothal analogues as affinity probes for stabilized protein phosphatase 2A. Bioorganic & Medicinal Chemistry Letters, 8(12), 1543-1546. [Link]

-

Pacific Northwest Pest Management Handbooks. (n.d.). Endothall (restricted-use herbicide). [Link]

-

Vedpathak, D., et al. (2012). Protein Phosphatase 1, Protein Phosphatase 2A, and Calcineurin Play a Role in Estrogen-Mediated Neuroprotection. Endocrinology, 153(1), 285-295. [Link]

-

Li, Y. M., & Casida, J. E. (1993). Protein phosphatase 2A and its [3H]cantharidin/[3H]endothall thioanhydride binding site. Inhibitor specificity of cantharidin and ATP analogues. Annals of the New York Academy of Sciences, 707, 501-504. [Link]

-

Scite.ai. (n.d.). Endothall thioanhydride inhibits protein phosphatases-1 and -2A in vivo. [Link]

-

Massachusetts Department of Environmental Protection. (n.d.). Endothall. Mass.gov. [Link]

-

Ferrell, J., et al. (n.d.). Aquatic Herbicide Mode of Action and Use Implications. University of Florida, IFAS Extension. [Link]

-

Nagai, S., et al. (2024). A Protein Phosphatase 2A-Based Assay to Detect Okadaic Acids and Microcystins. Toxins, 16(2), 64. [Link]

-

Lu, J., et al. (2014). Inhibition of Protein Phosphatase 2A Enhances Cytotoxicity and Accessibility of Chemotherapeutic Drugs to Hepatocellular Carcinomas. Molecular Cancer Therapeutics, 13(4), 968-977. [Link]

-

Sugiyama, S., et al. (2012). PP2A Inhibition Assay Using Recombinant Enzyme for Rapid Detection of Okadaic Acid and Its Analogs in Shellfish. Journal of AOAC International, 95(2), 421-427. [Link]

-

ResearchGate. (n.d.). Stages of the protein phosphatase 2a inhibition assay for the detection of toxins associated with OA-group toxins. [Link]

-

Sugiyama, S., et al. (2008). A protein phosphatase 2A (PP2A) inhibition assay using a recombinant enzyme for rapid detection of microcystins. Analytical and Bioanalytical Chemistry, 391(4), 1411-1418. [Link]

-

Cho, U. S., & Xu, W. (2007). Structural basis of PP2A inhibition by small t antigen. PLoS biology, 5(8), e202. [Link]

-

Li, Y. M., et al. (1993). Cantharidin-binding protein: identification as protein phosphatase 2A. Proceedings of the National Academy of Sciences, 90(19), 9036-9040. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Overview of Endothall Risk Assessment. Regulations.gov. [Link]

-

Sir-dee, R., et al. (2023). The Effects of PP2A Disruption on ER-Mitochondria Contact and Mitochondrial Functions in Neuronal-like Cells. International Journal of Molecular Sciences, 24(7), 6214. [Link]

-

Seshacharyulu, P., et al. (2013). Phosphatase: PP2A structural importance, regulation and its aberrant expression in cancer. Cancer letters, 335(1), 9-18. [Link]

-

Obara, Y. (2017). Protein phosphatases 1 and 2A and their naturally occurring inhibitors: current topics in smooth muscle physiology and chemical biology. The Journal of Physiological Sciences, 67(2), 231-245. [Link]

-

Haider, M., et al. (2021). The Interaction Mechanism of Intrinsically Disordered PP2A Inhibitor Proteins ARPP-16 and ARPP-19 With PP2A. Frontiers in Molecular Biosciences, 8, 689037. [Link]

-

Lee, K. (2004). Inhibition studies of protein phosphatase 2a by known cathartic plant drugs. University of Rhode Island. [Link]

-

Sontag, E., & Sontag, J. M. (2014). Oxidative Inhibition of Protein Phosphatase 2A Activity: Role of Catalytic Subunit Disulfides. International journal of molecular sciences, 15(8), 14648–14673. [Link]

-

Xing, Y., et al. (2006). Crystal structure of a protein phosphatase 2A heterotrimeric holoenzyme. Nature, 442(7102), 596-600. [Link]

-

Espuña, C., et al. (2022). Binding and Kinetic Analysis of Human Protein Phosphatase PP2A Interactions with Caspase 9 Protein and the Interfering Peptide C9h. International Journal of Molecular Sciences, 23(19), 11331. [Link]

-

Sontag, E., et al. (2004). Phenylarsine Oxide Binding Reveals Redox-Active and Potential Regulatory Vicinal Thiols on the Catalytic Subunit of Protein Phosphatase 2A. Journal of Biological Chemistry, 279(35), 36349-36356. [Link]

-

Singh, S., et al. (2023). Structural mechanism for inhibition of PP2A-B56α and oncogenicity by CIP2A. Nature Communications, 14(1), 1111. [Link]

-

ResearchGate. (n.d.). Structural components of a PP2A complex. [Link]

-

Leulliot, N., et al. (2006). Crystal structure of the PP2A phosphatase activator: implications for its PP2A-specific PPIase activity. Molecular cell, 23(3), 413-424. [Link]

-

Rogers, S., et al. (2022). Defining the Protein Phosphatase 2A (PP2A) Subcomplexes That Regulate FoxO Transcription Factor Localization. International Journal of Molecular Sciences, 23(21), 13019. [Link]

-

Sangodkar, J., et al. (2016). Therapeutic Targeting of PP2A. Journal of Biological Chemistry, 291(39), 20384-20392. [Link]

Sources

- 1. Phosphatase: PP2A structural importance, regulation and its aberrant expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Targeting of PP2A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Endothall - Wikipedia [en.wikipedia.org]

- 6. Endothall (restricted-use herbicide) | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 7. noaa.gov [noaa.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Protein Phosphatase 1, Protein Phosphatase 2A, and Calcineurin Play a Role in Estrogen-Mediated Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Carboxymethylendothal analogues as affinity probes for stabilized protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Protein phosphatase 2A and its [3H]cantharidin/[3H]endothall thioanhydride binding site. Inhibitor specificity of cantharidin and ATP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phenylarsine Oxide Binding Reveals Redox-Active and Potential Regulatory Vicinal Thiols on the Catalytic Subunit of Protein Phosphatase 2A - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Endothall thioanhydride inhibits protein phosphatases-1 and -2A in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scite.ai [scite.ai]

- 16. The Effects of PP2A Disruption on ER-Mitochondria Contact and Mitochondrial Functions in Neuronal-like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. PP2A Inhibition Assay Using Recombinant Enzyme for Rapid Detection of Okadaic Acid and Its Analogs in Shellfish - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Endothall Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive exploration of the discovery and chemical synthesis of Endothall and its monohydrate form. As a molecule with a significant history in agricultural and aquatic applications, Endothall serves as an exemplary subject for understanding the practical application of fundamental organic chemistry principles. This document is structured to provide not only the procedural steps for its synthesis but also to delve into the chemical rationale behind each stage of the process, ensuring a thorough and self-validating resource for the scientific community.

Part 1: Discovery and Historical Context

The development of Endothall emerged from the intensive post-war research into synthetic organic compounds for agricultural applications. Its synthesis was first reported in 1949 by M.S. Newman and H.V. Gildenhorn, working at the Ohio State University Research Foundation. This work was part of a systematic investigation into the biological activity of novel dicarboxylic acids. The patent for Endothall was assigned to the Pennsylvania Salt Manufacturing Company, which commercialized the compound as a potent herbicide and defoliant. The core of their invention was the application of the Diels-Alder reaction, a cornerstone of modern organic synthesis, to create the unique 7-oxabicyclo[2.2.1]heptane backbone of the molecule.

Part 2: The Synthetic Pathway to Endothall Monohydrate

The synthesis of Endothall monohydrate is a well-established, multi-step process that leverages fundamental and high-yielding organic reactions. The pathway involves the construction of the bicyclic core, followed by reduction and hydrolysis to yield the final dicarboxylic acid, which is then crystallized as the monohydrate.

Step 1: Diels-Alder Cycloaddition - Formation of the Bicyclic Core

The synthesis commences with the Diels-Alder reaction, a powerful [4+2] cycloaddition, to form the foundational bicyclic ether structure. This reaction involves the combination of furan, acting as the diene, with maleic anhydride, the dienophile.

-

Experimental Rationale: The selection of furan and maleic anhydride is predicated on their electronic properties. Furan provides the necessary four-pi electron system, while the electron-withdrawing carbonyl groups on maleic anhydride render it an excellent dienophile, facilitating a thermally efficient and high-yield cycloaddition.

Experimental Protocol:

-

In a round-bottom flask fitted with a reflux condenser, dissolve maleic anhydride in a suitable organic solvent, such as diethyl ether or toluene.

-

Introduce an equimolar amount of freshly distilled furan to the solution.

-

The reaction mixture is heated to reflux for a period of several hours.

-

Reaction progress can be monitored using thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to ambient temperature, which typically induces the precipitation of the Diels-Alder adduct: the anhydride of 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid.

-

The crystalline product is isolated by filtration and washed with a cold solvent to remove any unreacted starting materials.

Step 2: Catalytic Hydrogenation - Saturation of the Bicyclic Ring

The product of the Diels-Alder reaction contains a carbon-carbon double bond within the bicyclic structure. This unsaturation is removed in the second step through catalytic hydrogenation.

-

Experimental Rationale: Catalytic hydrogenation is the method of choice for the reduction of alkenes due to its high efficiency and clean reaction profile. A heterogeneous catalyst, most commonly palladium on carbon (Pd/C), is used to facilitate the addition of hydrogen across the double bond.

Experimental Protocol:

-

The Diels-Alder adduct is dissolved in a suitable solvent, such as ethanol or ethyl acetate, within a pressure-rated reaction vessel (e.g., a Parr apparatus).

-

A catalytic quantity of 5% or 10% palladium on carbon is added to the solution.

-

The vessel is sealed and the atmosphere is replaced with hydrogen gas.

-

The reaction is conducted under a positive pressure of hydrogen (typically 3-4 atmospheres) with agitation.

-

The reaction is complete when the theoretical volume of hydrogen has been consumed.

-

The reaction vessel is carefully depressurized, and the atmosphere is replaced with an inert gas like nitrogen.

-

The palladium catalyst is removed by filtration through a pad of Celite.

-

The solvent is removed under reduced pressure to yield the hydrogenated anhydride.

Step 3: Hydrolysis - Formation of the Dicarboxylic Acid

The anhydride intermediate is then hydrolyzed to yield the dicarboxylic acid form of Endothall.

-

Experimental Rationale: This step involves a nucleophilic acyl substitution reaction where water acts as the nucleophile, attacking the carbonyl carbons of the anhydride ring. This leads to the opening of the ring and the formation of two carboxylic acid functional groups. The reaction is typically driven to completion by heating the anhydride in water.

Experimental Protocol:

-

The hydrogenated anhydride is suspended in deionized water.

-

The mixture is heated with stirring to facilitate the hydrolysis reaction.

-

Heating is continued until all the solid has dissolved, which indicates the complete formation of the dicarboxylic acid.

-

The solution is then allowed to cool slowly, promoting the crystallization of Endothall.

-

The crystalline product is collected by filtration and washed with a minimal amount of cold water.

Step 4: Crystallization - Isolation of Endothall Monohydrate

The final step is the controlled crystallization of Endothall from an aqueous solution to form the stable monohydrate.

-

Experimental Rationale: Endothall readily incorporates a single molecule of water into its crystal lattice upon crystallization from an aqueous solution. This formation of a stable monohydrate can improve the handling and stability of the final compound.

Experimental Protocol:

-

The crude Endothall from the hydrolysis step is dissolved in a minimum amount of hot deionized water.

-

The solution is allowed to cool slowly and without disturbance to room temperature.

-

This controlled cooling promotes the formation of well-defined crystals of Endothall monohydrate.

-

The crystals are collected by filtration and dried under ambient conditions or in a desiccator.

Visualization of the Synthesis Workflow

The following diagram provides a visual representation of the synthetic pathway to Endothall monohydrate.

Caption: Synthetic route to Endothall Monohydrate.

Quantitative Data Overview

The yields for each step of the synthesis are generally high, reflecting the efficiency of the chosen reactions. The table below provides typical yield ranges.

| Reaction Step | Starting Material(s) | Key Reagents/Catalysts | Typical Yield (%) |

| Diels-Alder Reaction | Furan, Maleic Anhydride | - | 85-95% |

| Catalytic Hydrogenation | Diels-Alder Adduct | H₂, Pd/C | >95% |

| Hydrolysis | Hydrogenated Adduct | H₂O | >98% |

| Crystallization | Endothall | H₂O | Purity Dependent |

Part 3: Scientific Integrity and Protocol Validation

The integrity of this synthetic procedure is maintained through rigorous analytical verification at each stage. The well-defined nature of each reaction allows for clear characterization of the intermediates and the final product.

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural transformations. The disappearance of the alkene signals after hydrogenation and the appearance of the carboxylic acid proton signal after hydrolysis are key diagnostic markers.

-

Infrared (IR) Spectroscopy: The characteristic anhydride C=O stretching frequencies (around 1850 and 1780 cm⁻¹) will be replaced by the broad O-H and C=O stretches of the carboxylic acid (centered around 3000 and 1700 cm⁻¹, respectively) upon hydrolysis.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of each intermediate and the final product.

-

-

Purity and Compositional Analysis:

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final Endothall monohydrate.

-

Melting Point Analysis: A sharp melting point is indicative of a pure crystalline compound.

-

Thermogravimetric Analysis (TGA) or Karl Fischer Titration: These techniques can be used to confirm the presence and stoichiometry of the water of hydration in the final monohydrate product.

-

Conclusion

The synthesis of Endothall monohydrate is a classic illustration of the application of fundamental organic reactions to create a molecule of significant practical utility. The pathway, from the elegant Diels-Alder cycloaddition to the final crystallization, is robust and high-yielding. This guide provides the necessary technical details and underlying chemical principles to enable researchers to understand and replicate this synthesis with a high degree of confidence. The inherent logic of the synthetic route, coupled with rigorous analytical validation, ensures the production of a high-purity final compound.

References

- Newman, M. S., & Gildenhorn, H. V. (1949). U.S. Patent No. 2,576,080. Washington, DC: U.S.

Literature review on Endothall's effects on cell cycle

An In-Depth Technical Guide on the Cellular Mechanisms of Endothall: A Literature Review of its Effects on the Cell Cycle

Authored by: Gemini, Senior Application Scientist

Abstract

Endothall, a dicarboxylic acid derivative widely utilized as a terrestrial and aquatic herbicide, exerts its phytotoxic effects through a complex interplay of cellular disruptions.[1][2][3] While early research pointed to broad effects on protein and lipid synthesis, the core of its mechanism is now understood to be the potent inhibition of serine/threonine protein phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[4][5][6] This inhibition triggers a cascade of downstream events, leading to profound disruption of the cell cycle, a critical process for plant growth and development. This guide synthesizes the current understanding of Endothall's impact on cell cycle regulation, detailing its molecular targets and the resulting cytological consequences. We will explore its role as a mitotic disrupter, its influence on multiple cell cycle checkpoints, and provide the experimental frameworks used to elucidate these mechanisms.

Primary Molecular Target: Inhibition of Protein Phosphatases PP1 and PP2A

The cell cycle is a tightly regulated process governed by the sequential activation and inactivation of cyclin-dependent kinases (CDKs), which in turn phosphorylate a multitude of substrate proteins to drive the cell from one phase to the next.[7][8][9] The activity of CDKs is counter-regulated by protein phosphatases, which remove phosphate groups and are essential for resetting the system and allowing progression through checkpoints.

Endothall and its structurally related analogue, cantharidin, are established inhibitors of both PP1 and PP2A.[4][5][10] The catalytic subunit of PP2A is particularly sensitive to these compounds.[6][10] By binding to and inhibiting these crucial phosphatases, Endothall effectively disrupts the delicate balance of protein phosphorylation required for orderly cell cycle progression. This primary action is the lynchpin for the diverse and potent effects observed on cellular division.

The inhibitory potency of Endothall compared to related compounds varies between in vitro and in vivo contexts, with its thioanhydride derivative (ETA) showing greater potency in vivo, likely due to enhanced cell permeability.[5]

| Compound | Target | In Vitro Potency | In Vivo Potency | Reference |

| Cantharidin (CA) | PP1, PP2A | High | Medium | [5] |

| Endothall | PP1, PP2A | Medium | Low | [5] |

| Endothall Thioanhydride (ETA) | PP1, PP2A | Low | High | [5] |

Disruption of Mitosis: Prometaphase Arrest via Cytoskeletal Defects

A primary and visually dramatic consequence of Endothall exposure in plant meristematic cells is the disruption of mitosis.[4] Unlike herbicides that directly inhibit tubulin polymerization, Endothall's effect is more nuanced.[4] It interferes with the higher-order organization of microtubule structures critical for cell division.

Studies in corn root tips and tobacco BY-2 cells have demonstrated that Endothall treatment leads to:

-

Malformed Mitotic Spindles: The spindle apparatus, responsible for chromosome segregation, forms abnormally.[4]

-

Distorted Cell Division Plane: The orientation of the metaphase plate and subsequent cell division is disoriented.[4]

-

Cell Cycle Arrest in Prometaphase: Cells are unable to progress past prometaphase, characterized by condensed chromosomes that fail to align properly at the metaphase plate. Anaphase and telophase stages are notably absent.[4]

This specific phenotype strongly mimics that of Arabidopsis mutants lacking a functional TONNEAU2 (TON2) protein.[4] TON2 is a regulatory subunit of PP2A that governs the orientation of the microtubule cytoskeleton.[4] The inhibition of the PP2A/TON2 phosphatase complex by Endothall is therefore the direct cause of these mitotic disruptions.[4][6]

Multi-Checkpoint Inhibition: Beyond Mitotic Disruption

While prometaphase arrest is a key feature, it does not represent the full scope of Endothall's impact on the cell cycle. Further investigation in synchronized tobacco BY-2 cells revealed that Endothall blocks progression at two additional checkpoints, effects not reported in the ton1/ton2 mutants.[4] This suggests the inhibition of other phosphatases, such as PP1 or different PP2A complexes, are involved.[4]

The additional effects include:

-

Inhibition of S-Phase Initiation: Endothall treatment was shown to decrease the incorporation of 5-ethynyl-2'-deoxyuridine (EdU), a marker for DNA synthesis. This indicates a blockage of the G1/S transition, preventing cells from entering the DNA replication phase.[4]

-

Arrest in Late Mitosis: In addition to the prometaphase block, a population of cells with condensed nuclei that have failed to undergo DNA synthesis during the treatment period is observed. This points to an arrest in a late mitotic state.[4]

These multiple points of interference highlight Endothall as a broad-spectrum cell cycle disrupter.

Quantitative Analysis of Cell Cycle Effects

The effects of Endothall on cell proliferation can be quantified by measuring the Mitotic Index (MI) and Proliferation Index (PI). The MI represents the percentage of cells in mitosis, while the PI, often measured by EdU incorporation, indicates the percentage of cells that have passed through S-phase. Data from Tresch et al. (2011) provides a clear comparison between Endothall and other phosphatase inhibitors.[4]

Table 1: Effect of Endothall and Other Phosphatase Inhibitors on Mitotic and Proliferation Indices in Tobacco BY-2 Cells [4]

| Compound | Concentration (µM) | Time (h) | Mitotic Index (% ±SD) | Proliferation Index (% ±SD) |

| Control | - | 4 | 10.3 (±0.5) | 24.1 (±1.4) |

| 24 | 14.7 (±0.4) | 86.0 (±5.0) | ||

| Endothall | 100 | 4 | 12.3 (±1.1) | 13.5 (±0.3) |

| 24 | 16.4 (±1.0) | 15.4 (±6.8) | ||

| Endothall | 10 | 4 | 13.7 (±1.0) | 17.1 (±3.6) |

| 24 | 5.6 (±0.4) | 47.1 (±1.6) | ||

| Cantharidin | 10 | 4 | 14.4 (±1.0) | 13.3 (±2.5) |

| 24 | 8.5 (±0.6) | 21.2 (±5.6) | ||

| Okadaic Acid | 10 | 4 | 13.7 (±0.7) | 14.1 (±2.9) |

| 24 | 9.8 (±1.3) | 8.0 (±3.4) |

Data extracted from Tresch et al., 2011.[4]

The data shows that after 24 hours, Endothall, Cantharidin, and Okadaic Acid all significantly decrease the proliferation index, confirming their inhibitory effect on S-phase progression.[4]

Key Experimental Protocol: Cell Cycle Analysis via EdU Incorporation

The following protocol outlines the methodology used to determine the effects of Endothall on S-phase progression and mitosis in a model plant cell system. This self-validating system allows for simultaneous visualization of DNA synthesis and nuclear morphology.

Objective: To analyze the effects of Endothall on cell cycle progression in synchronized Tobacco BY-2 suspension cells.

Materials:

-

Tobacco BY-2 cell suspension culture

-

Endothall stock solution (e.g., in DMSO or water)

-

5-ethynyl-2'-deoxyuridine (EdU) labeling kit (e.g., Click-iT® EdU Alexa Fluor® kit)

-

Aphidicolin for cell synchronization

-

Propidium Iodide (PI) or DAPI for DNA counterstaining

-

Microscope slides and coverslips

-

Fluorescence microscope with appropriate filter sets

Methodology:

-

Cell Culture and Synchronization:

-

Maintain BY-2 cells in logarithmic growth phase.

-

Synchronize cells at the G1/S boundary by treating with aphidicolin for 24 hours. This ensures a homogenous starting population.

-

Wash cells three times with fresh culture medium to release the aphidicolin block.

-

-

Herbicide Treatment and EdU Labeling:

-

Resuspend the synchronized cells in fresh medium.

-

Immediately add Endothall to the desired final concentration (e.g., 10 µM and 100 µM). Include a vehicle-only control.

-

Simultaneously, add EdU to the medium at the manufacturer's recommended concentration (e.g., 10 µM).

-

Incubate the cells for the desired time points (e.g., 4 hours and 24 hours).

-

-

Cell Fixation and Permeabilization:

-

Harvest cells by centrifugation.

-

Fix the cells (e.g., with 4% paraformaldehyde in PBS) for 15-20 minutes at room temperature.

-

Wash cells with PBS.

-

Permeabilize the cell wall and membrane (e.g., with 0.5% Triton® X-100 in PBS) to allow entry of the detection reagents.

-

-

EdU "Click" Reaction:

-

Wash cells to remove the permeabilization buffer.

-

Prepare the Click-iT® reaction cocktail containing the fluorescent azide (e.g., Alexa Fluor® 594) according to the manufacturer's protocol.

-

Incubate the cells with the reaction cocktail for 30 minutes in the dark. This covalently links the fluorescent probe to the EdU incorporated into newly synthesized DNA.

-

-

DNA Counterstaining and Microscopy:

-

Wash cells to remove the reaction cocktail.

-

Resuspend cells in a solution containing a DNA counterstain like PI or DAPI to visualize all cell nuclei.

-

Mount a small aliquot of the cell suspension onto a microscope slide.

-

Visualize using a fluorescence microscope. Capture images using separate channels for the EdU signal (newly synthesized DNA) and the DAPI/PI signal (total DNA/nuclear morphology).

-

-

Data Analysis:

-

Count a minimum of 500-1000 cells per sample.

-

Calculate the Proliferation Index (PI) as: (Number of EdU-positive cells / Total number of cells) x 100.

-

Calculate the Mitotic Index (MI) as: (Number of cells in mitosis / Total number of cells) x 100.

-

Qualitatively assess nuclear and spindle morphology in treated versus control cells.

-

Conclusion

Endothall's herbicidal activity is intrinsically linked to its ability to disrupt the fundamental process of cell division. Its primary mechanism, the inhibition of protein phosphatases PP1 and PP2A, removes critical negative regulation from the cell cycle machinery. This leads to a multi-pronged attack on cell proliferation. The most well-defined pathway involves the inhibition of the PP2A/TON2 complex, resulting in cytoskeletal disorganization, improper spindle formation, and a definitive arrest in prometaphase.[4][6] Concurrently, Endothall blocks the cell cycle at the G1/S transition and in late mitosis, indicating that other phosphatase complexes are also targeted.[4] This comprehensive disruption of the cell cycle prevents growth and repair in meristematic tissues, ultimately leading to plant death. The use of Endothall and its analogues as chemical probes continues to be valuable for dissecting the complex phosphorylation networks that govern cellular life.[10]

References

- Tresch, S., et al. (2011). Probing mode of action in plant cell cycle by the herbicide endothall, a protein phosphatase inhibitor. Pesticide Biochemistry and Physiology, 99(1), 86-95.

-

Erdodi, F., et al. (1995). Endothall thioanhydride inhibits protein phosphatases-1 and -2A in vivo. American Journal of Physiology-Cell Physiology, 269(4), C1176-C1184. [Link]

-

MacKintosh, C., & Klumpp, S. (1990). Protein phosphatase 2A and its [3H]cantharidin/[3H]endothall thioanhydride binding site: inhibitor specificity of cantharidin and ATP analogues. Discovery Research Portal - University of Dundee. [Link]

-

Mass.gov. Endothall. Massachusetts Department of Environmental Protection. [Link]

-

Menninger, H. (2019). Endothall FAQ. Cornell Cooperative Extension. [Link]

-

Khan Academy. Cell cycle control. Khan Academy. [Link]

-

Pines, J. (1997). Regulation of CDK/cyclin complexes during the cell cycle. International Journal of Biochemistry & Cell Biology, 29(4), 559-573. [Link]

-

Mr. AP Bio. (2021). Regulation of the Cell Cycle: The Role of Cyclins and CDKs. YouTube. [Link]

Sources

- 1. Cornell Cooperative Extension | Endothall FAQ [ccetompkins.org]

- 2. noaa.gov [noaa.gov]

- 3. health.state.mn.us [health.state.mn.us]

- 4. noaa.gov [noaa.gov]

- 5. Endothall thioanhydride inhibits protein phosphatases-1 and -2A in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Khan Academy [khanacademy.org]

- 8. Regulation of CDK/cyclin complexes during the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

An In-Depth Technical Guide to Endothall Monohydrate (CAS No. 62059-43-2): From Chemical Synthesis to Therapeutic Potential

This guide provides a comprehensive technical overview of Endothall monohydrate, a molecule of significant interest to researchers, scientists, and drug development professionals. With full editorial control, this document is structured to deliver not just data, but a narrative that explains the causality behind experimental choices and the strategic thinking in its scientific application. We will delve into its chemical synthesis, its well-established role as a potent protein phosphatase 2A (PP2A) inhibitor, its burgeoning potential in oncology, and the practical methodologies required for its study.

Core Chemical and Physical Properties

Endothall, chemically known as 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, is a dicarboxylic acid.[1] The monohydrate form, with the CAS number 62059-43-2, is a white, odorless crystalline solid.[2]

| Property | Value | Source(s) |

| CAS Number | 62059-43-2 | [2] |

| Molecular Formula | C₈H₁₂O₆ | [2] |

| Molecular Weight | 204.18 g/mol | [2] |

| IUPAC Name | 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid;hydrate | [2] |

| Parent Compound | 3,6-endo-Oxohexahydrophthalic acid (Endothall, CAS: 145-73-3) | [2] |

| Melting Point | 144 °C | [3] |

| Water Solubility | 1.0 x 10⁵ mg/L at 20 °C | [3] |

Synthesis of the Endothall Scaffold: A Diels-Alder Approach

The synthesis of the core Endothall structure, 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, is classically achieved through a Diels-Alder reaction. This cycloaddition reaction involves the combination of furan and maleic anhydride to form the characteristic oxabicyclic ring system.[3]

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of Endothall monohydrate.

Exemplary Synthesis Protocol

Mechanism of Action: Potent Inhibition of Protein Phosphatase 2A (PP2A)

Endothall's primary mechanism of action is the potent and selective inhibition of serine/threonine protein phosphatase 2A (PP2A).[1] PP2A is a crucial tumor suppressor that regulates a vast array of cellular processes, including cell cycle progression, apoptosis, and signal transduction. By inhibiting PP2A, Endothall and its analogs lead to the hyperphosphorylation of numerous downstream protein targets, disrupting normal cellular function.

Endothall is structurally related to cantharidin, another well-known PP2A inhibitor.[1] The inhibitory potency of these compounds can vary, with some derivatives showing increased selectivity and potency for PP2A over other phosphatases like PP1.[5]

Signaling Consequences of PP2A Inhibition

The inhibition of PP2A by Endothall triggers a cascade of downstream signaling events. In the context of cancer, this can lead to the modulation of key oncogenic pathways.

Caption: Downstream signaling consequences of PP2A inhibition by Endothall.

Applications in Research and Drug Development

While Endothall itself is primarily used as a herbicide, its core structure and mechanism of action hold significant promise in the field of drug development, particularly in oncology.

Anticancer Potential and the Norcantharidin Connection

The disodium salt of Endothall, also known as norcantharidin, is used clinically in China for cancer therapy.[1] Norcantharidin, a demethylated analog of cantharidin, exhibits potent anticancer properties with reduced toxicity compared to its parent compound.[6][7]

Research has shown that norcantharidin can:

-

Induce apoptosis and cell cycle arrest in various cancer cell lines.[6][8]

-

Inhibit tumor cell proliferation and metastasis.[6]

-

Modulate key signaling pathways involved in cancer progression, such as NF-κB, Akt, and Wnt/β-catenin.[8][9]

-

Reverse multidrug resistance in cancer cells.[7]

The anticancer effects of norcantharidin are largely attributed to its inhibition of PP2A, leading to the dysregulation of oncogenic signaling pathways.[6][10] For instance, in colorectal cancer cells, norcantharidin has been shown to modulate the TRAF5/NF-κB signaling pathway to suppress malignant proliferation.[9] In hepatocellular carcinoma, it can inhibit the c-Met-mTOR and JAK/STAT3 signaling pathways.[6][10]

Structure-Activity Relationship (SAR) Insights

The development of cantharidin and norcantharidin analogs has provided valuable insights into the structure-activity relationships for PP2A inhibition and anticancer activity. Studies have shown that:

-

An intact anhydride group is important for cytotoxicity.[11]

-

Modifications to the anhydride ring can lead to more potent and selective PP2A inhibitors.[5]

-

The addition of heterocyclic moieties can enhance both PP2A inhibition and in vitro cytotoxicity.[5]

These SAR studies are crucial for the rational design of novel PP2A inhibitors with improved therapeutic indices.

Essential Experimental Protocols

For researchers working with Endothall or its analogs, robust and validated experimental protocols are essential.

Analytical Quantification: LC-MS/MS Method for Endothall in Human Plasma

A sensitive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of Endothall and its prodrug, LB-100, in human plasma.[12][13]

Sample Preparation: Solid-phase extraction.[12][13]

Chromatography:

-

Mobile Phase A: 5 mM ammonium carbonate ((NH₄)₂CO₃)[14]

-

Mobile Phase B: 30:70 (v/v) 100 mM (NH₄)₂CO₃:Acetonitrile[14]

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[14]

This method offers high sensitivity (LLOQ of 2.5 ng/ml) and requires a small sample volume (100 µl), making it suitable for pharmacokinetic studies in a clinical setting.[12]

In Vitro PP2A Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PP2A.

Principle:

-

Immunoprecipitate PP2A from cell lysates using an anti-PP2A antibody.[15][16]

-

Add a synthetic phosphopeptide substrate to the immunoprecipitated PP2A.[15][16]

-

Active PP2A will dephosphorylate the substrate, releasing free phosphate.[17]

-

Quantify the released phosphate using a colorimetric method, such as the Malachite Green assay.[16][17]

A decrease in the amount of free phosphate in the presence of the test compound indicates PP2A inhibition.

Workflow:

Caption: Workflow for an in vitro PP2A inhibition assay.

Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[18][19]

Principle:

-

Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[18]

-

The insoluble formazan crystals are dissolved, and the absorbance of the resulting colored solution is measured.[18]

-

The intensity of the color is proportional to the number of viable, metabolically active cells.[18]

Protocol Overview:

-

Seed cells in a 96-well plate and treat with various concentrations of Endothall monohydrate.

-

After the desired incubation period, add MTT solution to each well and incubate for 1-4 hours.[20]

-

Add a solubilization solution to dissolve the formazan crystals.[20]

-

Measure the absorbance at 500-600 nm using a microplate reader.[18]

A decrease in absorbance in treated wells compared to control wells indicates a reduction in cell viability.

Toxicological and Safety Considerations

Endothall is classified as moderately toxic.[15] Ingestion of high concentrations can cause severe gastrointestinal irritation.[1] For research purposes, it is crucial to handle Endothall monohydrate with appropriate personal protective equipment, including gloves and eye protection. All work should be conducted in a well-ventilated area.

Conclusion and Future Directions

Endothall monohydrate, through its potent inhibition of PP2A, represents a valuable research tool and a promising scaffold for the development of novel therapeutics. The clinical use of its derivative, norcantharidin, in oncology underscores the therapeutic potential of targeting PP2A. Future research will likely focus on the development of more selective and less toxic Endothall analogs, the elucidation of the complex downstream signaling pathways affected by PP2A inhibition in different cancer types, and the exploration of combination therapies to enhance its anticancer efficacy. This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand and effectively utilize this fascinating molecule in their scientific endeavors.

References

-

Exploring the Anti-Colorectal Cancer Mechanism of Norcantharidin Through TRAF5/NF-κB Pathway Regulation and Folate-Targeted Liposomal Delivery. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

-

Pharmacological mechanisms of norcantharidin against hepatocellular carcinoma. (2023). e-Century Publishing Corporation. Retrieved January 14, 2026, from [Link]

-

Norcantharidin, Derivative of Cantharidin, for Cancer Stem Cells. (2015). International Journal of Molecular Sciences. Retrieved January 14, 2026, from [Link]

-

In vitro PP2A phosphatase assay. (2018). Bio-protocol. Retrieved January 14, 2026, from [Link]

-

In vitro PP2A activity assay. (2018). Bio-protocol. Retrieved January 14, 2026, from [Link]

-

Norcantharidin in cancer therapy – a new approach to overcoming therapeutic resistance: A review. (2024). Frontiers in Pharmacology. Retrieved January 14, 2026, from [Link]

-

Pharmacological mechanisms of norcantharidin against hepatocellular carcinoma. (2023). PubMed. Retrieved January 14, 2026, from [Link]

-

Synthesis of Optically Active 7-Oxabicyclo[2.2.1]heptanes and Assignment of Absolute Configuration. (n.d.). Thieme E-Books & E-Journals. Retrieved January 14, 2026, from [Link]

-

An LC–MS/MS method for simultaneous determination of LB-100 and its active metabolite, endothall, in human plasma. (2023). Future Science. Retrieved January 14, 2026, from [Link]

-

An LC-MS/MS method for simultaneous determination of LB-100 and its active metabolite, endothall, in human plasma. (2023). PubMed. Retrieved January 14, 2026, from [Link]

-

Heterocyclic substituted cantharidin and norcantharidin analogues--synthesis, protein phosphatase (1 and 2A) inhibition, and anti-cancer activity. (2007). PubMed. Retrieved January 14, 2026, from [Link]

-

Cytotoxicity of cantharidin analogues targeting protein phosphatase 2A. (2008). PubMed. Retrieved January 14, 2026, from [Link]

-

rac-7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid–2-amino-1,3,4-thiadiazole–water (1/1/1). (2009). Acta Crystallographica Section E: Structure Reports Online. Retrieved January 14, 2026, from [Link]

-

Antitumor potential of the protein phosphatase inhibitor, cantharidin, and selected derivatives. (2021). Acta Pharmaceutica Sinica B. Retrieved January 14, 2026, from [Link]

-

Anticancer Activity and Protein Phosphatase 1 and 2A Inhibition of a New Generation of Cantharidin Analogues. (2002). Request PDF. Retrieved January 14, 2026, from [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 14, 2026, from [Link]

-

MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved January 14, 2026, from [Link]

-

Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors To Reverse Temozolomide Resistance in Glioblastoma Multiforme. (2024). ACS Publications. Retrieved January 14, 2026, from [Link]

-

Design and Synthesis of 7‑Oxabicyclo[2.2.1]heptane-2,3 ... (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]

-

Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors To Reverse Temozolomide Resistance in Glioblastoma Multiforme. (2024). PubMed. Retrieved January 14, 2026, from [Link]

-

Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. (2021). MDPI. Retrieved January 14, 2026, from [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved January 14, 2026, from [Link]

-

MTT (Assay protocol). (2023). Protocols.io. Retrieved January 14, 2026, from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 14, 2026, from [Link]

-

Cytotoxicity of cantharidin analogues targeting protein phosphatase 2A. (2008). Request PDF. Retrieved January 14, 2026, from [Link]

-

Endothall | C8H10O5 | CID 168842. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Study of Protein Phosphatase 2A (PP2A) Activity in LPS-Induced Tolerance Using Fluorescence-Based and Immunoprecipitation-Aided Methodology. (2014). PLOS ONE. Retrieved January 14, 2026, from [Link]

-

PP2A Immunoprecipitation Phosphatase Assay Kit. (n.d.). Merck Millipore. Retrieved January 14, 2026, from [Link]

-

Targeted Quantification of Cell Culture Media Components by LC-MS. (n.d.). Waters Corporation. Retrieved January 14, 2026, from [Link]

-

Endothal monohydrate | C8H12O6 | CID 23615703. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Anethole induces anti-oral cancer activity by triggering apoptosis, autophagy and oxidative stress and by modulation of multiple signaling pathways. (2021). Scientific Reports. Retrieved January 14, 2026, from [Link]

-

Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products. (2022). Frontiers in Pharmacology. Retrieved January 14, 2026, from [Link]

-

Endothall in Drinking Water and Soil. (n.d.). Waters Corporation. Retrieved January 14, 2026, from [Link]

-

Endothall. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. (2021). MDPI. Retrieved January 14, 2026, from [Link]

-

Signaling pathways in cancer metabolism: mechanisms and therapeutic targets. (2023). Signal Transduction and Targeted Therapy. Retrieved January 14, 2026, from [Link]

-

Endothall | Mass.gov. (n.d.). Mass.gov. Retrieved January 14, 2026, from [Link]

-

High Performance Liquid Chromatography Method for the Determination of Anethole in Rat Plasma. (2015). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Combinations of Endothall With 2,4-D and Triclopyr for Eurasian Watermilfoil Control. (2010). DTIC. Retrieved January 14, 2026, from [Link]

Sources

- 1. Endothall - Wikipedia [en.wikipedia.org]

- 2. This compound | C8H12O6 | CID 23615703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Endothall | C8H10O5 | CID 168842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rac-7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid–2-amino-1,3,4-thiadiazole–water (1/1/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heterocyclic substituted cantharidin and norcantharidin analogues--synthesis, protein phosphatase (1 and 2A) inhibition, and anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological mechanisms of norcantharidin against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Norcantharidin in cancer therapy – a new approach to overcoming therapeutic resistance: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Norcantharidin, Derivative of Cantharidin, for Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pharmacological mechanisms of norcantharidin against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antitumor potential of the protein phosphatase inhibitor, cantharidin, and selected derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An LC–MS/MS method for simultaneous determination of LB-100 and its active metabolite, endothall, in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An LC-MS/MS method for simultaneous determination of LB-100 and its active metabolite, endothall, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. merckmillipore.com [merckmillipore.com]

- 17. resources.rndsystems.com [resources.rndsystems.com]

- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Endothall Monohydrate: A Comprehensive Technical Dossier

This technical guide provides a detailed examination of Endothall monohydrate, a compound of significant interest in various scientific and industrial domains. From its fundamental chemical identity to its practical applications and safety considerations, this document serves as a critical resource for researchers, scientists, and professionals in drug development. Our focus is to deliver not only precise data but also the contextual understanding necessary for its effective and safe utilization.

Core Chemical Identity and Physicochemical Properties

Endothall is a dicarboxylic acid and a potent herbicide, with its monohydrate form being a primary state for handling and formulation.[1] The core structure is a bridged bicyclic ether, specifically 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid.[2][3] The addition of a single water molecule in the monohydrate form alters its molecular weight and other physical properties, a critical distinction for accurate experimental design and formulation calculations.

Molecular Formula and Weight

The defining characteristics of any chemical compound are its molecular formula and weight. For Endothall and its monohydrate, these are distinct:

-

Endothall (Anhydrous): The molecular formula is C₈H₁₀O₅.[2][3][4][5] This corresponds to a molecular weight of 186.16 g/mol .[2][4][5]

-

Endothall Monohydrate: The molecular formula is C₈H₁₀O₅·H₂O.[6][7] This hydrated form has a molecular weight of 204.18 g/mol .[6][7][8]

A failure to differentiate between the anhydrous and monohydrate forms can lead to significant errors in stoichiometry and concentration calculations, impacting experimental reproducibility and the efficacy of formulations.

Physicochemical Data Summary

For ease of reference and comparison, the key physicochemical properties of Endothall and its monohydrate are summarized in the table below.

| Property | Endothall (Anhydrous) | Endothall Monohydrate | References |

| Molecular Formula | C₈H₁₀O₅ | C₈H₁₀O₅·H₂O | [2][3][4][5][6][7] |

| Molecular Weight | 186.16 g/mol | 204.18 g/mol | [2][4][5][6][7][8] |

| CAS Number | 145-73-3 | 62059-43-2 | [1][4][5][6][7][8][9] |

| Appearance | White crystalline solid | Colorless crystals | [1] |

| Melting Point | 144 °C | Not specified | [2][5] |

| Water Solubility | 100 g/L (at 20 °C) | Not specified | [2][3] |

Structural Elucidation and Chemical Representation

The biological activity of Endothall is intrinsically linked to its three-dimensional structure. The molecule possesses a rigid bicyclic framework which is crucial for its interaction with biological targets.

Chemical Structure Diagram

The following diagram, generated using the DOT language, illustrates the chemical structure of Endothall, highlighting the core 7-oxabicyclo[2.2.1]heptane ring system and the two carboxylic acid functional groups.

Caption: Chemical structure of Endothall.

Applications and Mechanism of Action

Endothall is primarily recognized for its use as a selective contact herbicide for both terrestrial and aquatic weeds.[1][10] It also serves as a defoliant and desiccant for crops like cotton and potatoes.[1][10] In a non-agricultural context, it is employed as a biocide in cooling towers.[3]

The herbicidal activity of Endothall stems from its ability to inhibit protein phosphatase 2A (PP2A).[3] This enzyme is a critical regulator of numerous cellular processes, including cell growth, division, and apoptosis. By inhibiting PP2A, Endothall disrupts these fundamental pathways, leading to cell death in susceptible plants. This targeted mechanism of action is a key area of research for the development of novel therapeutic agents, particularly in oncology, as PP2A is also a tumor suppressor.

Experimental Protocols: Preparation of Standard Solutions

Accurate preparation of standard solutions is fundamental to any experimental workflow involving Endothall monohydrate. The following protocol outlines a self-validating procedure for creating a stock solution.

Objective: To prepare a 1 mg/mL stock solution of Endothall monohydrate in a suitable solvent.

Materials:

-

Endothall monohydrate (CAS: 62059-43-2)

-

Methanol (HPLC grade)

-

Analytical balance (readable to 0.0001 g)

-

Volumetric flask (Class A, 10 mL)

-

Pipettes and appropriate safety equipment

Procedure:

-

Mass Measurement: Accurately weigh approximately 10 mg of Endothall monohydrate and record the exact mass. The use of an analytical balance is crucial for precision.

-

Dissolution: Quantitatively transfer the weighed Endothall monohydrate to a 10 mL volumetric flask.

-

Solvent Addition: Add approximately 5 mL of methanol to the volumetric flask and gently swirl to dissolve the compound completely. Endothall is soluble in methanol.[2]

-

Volume Adjustment: Once fully dissolved, bring the solution to the 10 mL mark with methanol. Ensure the meniscus is read at eye level for accuracy.

-

Homogenization: Cap the flask and invert it several times to ensure a homogenous solution.

-

Concentration Calculation: Calculate the precise concentration of the stock solution based on the exact mass of Endothall monohydrate weighed.

-

Storage: Store the stock solution in a properly labeled, sealed container at room temperature, protected from light.

Causality and Self-Validation: The use of Class A volumetric glassware and an analytical balance minimizes measurement errors. The quantitative transfer ensures that all the weighed compound contributes to the final concentration. The final concentration calculation based on the actual mass provides a self-validating system, as the concentration is not assumed but is empirically determined.

Safety and Handling

Endothall is classified as a toxic substance and is a strong irritant to the eyes and skin.[1] Ingestion can lead to severe gastrointestinal inflammation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 168842, Endothall. Available from: [Link]

-

ESSLAB. Endothal monohydrate. Available from: [Link]

-

DrugFuture. Endothall. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 23615703, this compound. Available from: [Link]

-

University of Hertfordshire. Endothal - AERU. Available from: [Link]

-

Wikipedia. Endothall. Available from: [Link]

Sources

- 1. ENDOTHAL | 145-73-3 [chemicalbook.com]

- 2. Endothall | C8H10O5 | CID 168842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Endothall - Wikipedia [en.wikipedia.org]

- 4. Endothall [drugfuture.com]

- 5. accustandard.com [accustandard.com]

- 6. esslabshop.com [esslabshop.com]

- 7. scbt.com [scbt.com]

- 8. This compound | C8H12O6 | CID 23615703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. accustandard.com [accustandard.com]

- 10. Endothal [sitem.herts.ac.uk]

An In-Depth Technical Guide to the Toxicological Profile of Endothall for In Vitro Studies

Abstract

Endothall, a dicarboxylic acid herbicide, is widely utilized for the control of aquatic and terrestrial weeds.[1][2] Its application necessitates a thorough understanding of its toxicological profile to ensure environmental and human safety. This guide provides a comprehensive overview of the in vitro toxicological assessment of Endothall, designed for researchers, scientists, and drug development professionals. We delve into its mechanism of action as a protein phosphatase inhibitor, outline a strategic approach for in vitro toxicity evaluation, and provide detailed, field-proven protocols for key cytotoxicity and genotoxicity assays. The objective is to equip researchers with the necessary knowledge to design, execute, and interpret in vitro studies that are both scientifically robust and mechanistically informative.

Introduction: The Imperative for In Vitro Assessment of Endothall